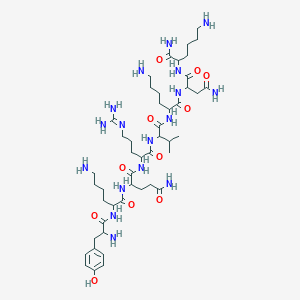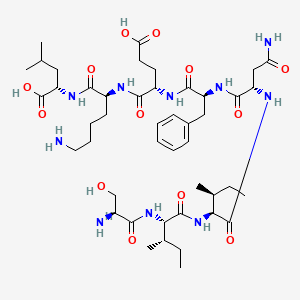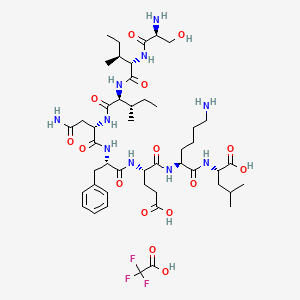
160040-04-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The HPV16-E711-20 epitope is a well-known HLA-A*0201-restricted human cytotoxic T lymphocyte (CTL) epitope of the HPV16 E7 protein. It shows high-affinity binding to HLA-A2 in vitro . This epitope may be a good candidate for the development of an effective peptide-based antitumor vaccine .
Molecular Structure Analysis
The molecular formula of the HPV16-E711-20 epitope is C53H83N11O19S . The IUPAC name and the sequence of the epitope are quite complex, indicating a large and intricate molecular structure .Physical And Chemical Properties Analysis
The HPV16-E711-20 epitope has a molecular weight of 1210.35 . It is soluble in DMSO . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Impact on Society and Policy
- Technological advancements, including those in scientific research, significantly shape our lives. However, public trust in science is often ambivalent, particularly regarding technologies that challenge or modify nature, such as genetically modified crops or stem cell research. This has led policymakers to focus on the ethical, legal, and social aspects of scientific research and technological developments, especially in new areas like genomics, synthetic biology, and nanotechnology. The research process offers an overlooked opportunity to address these societal concerns (Schuurbiers & Fisher, 2009).
The Value of Scientific Research
- Scientific research explores the universe's mysteries and living things, creating applications and technologies that benefit humanity and generate wealth. The value of science, in terms of economic prosperity and quality of life improvement, is a significant theme. This theme was evident in the 2013 AAAS Annual Meeting, emphasizing the "Beauty and Benefits of Science" (Press, 2013).
Innovation in Scientific Research
- The development of novel materials, exemplified in the evolution of the electronics industry, demonstrates the interplay between scientific discovery and technological development. Discoveries in semiconducting materials have propelled technology from vacuum tubes to modern chips. This evolution underscores the role of scientific research in fostering technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).
Enhancing Scientific Computing
- Large-scale data analysis in scientific research, especially using distributed computing infrastructures, has become increasingly crucial. Scientific computing aims to construct mathematical models and numerical solution techniques for problems in science and engineering. Integrated portals, like the P-Grade, facilitate solving large-scale linear systems and offer interfaces for parallel decision-making algorithms, emphasizing the role of computing in advancing scientific research (Astsatryan et al., 2013).
Data Management in Scientific Research
- The data practices of researchers, particularly data sharing, are crucial in the scientific method, allowing for verification and extension of results. However, challenges exist, including insufficient time and funding, impacting the processes of data management and sharing. This highlights the importance of organizational support in both short and long-term data management for scientific research (Tenopir et al., 2011).
Enhancing Collaborative Science
- Hackathons offer a way to enhance collaborative science, enabling peer review before publication, cross-validating study designs, and driving reproducibility. This approach can bridge traditional divides between data generators and bioinformaticians, fostering more agile and structured collaborations in scientific research (Ghouila et al., 2018).
Public Perception of Scientific Research
- Surveys in the US indicate that while civic scientific literacy is low, there is a strong belief in the value of scientific research for economic prosperity and quality of life. This reflects the public's reconciliation of differing perceptions about science, despite concerns about the pace of change and the relationship between science and faith (Miller, 2004).
Mecanismo De Acción
Propiedades
Número CAS |
160040-04-0 |
|---|---|
Fórmula molecular |
C₅₃H₈₃N₁₁O₁₉S |
Peso molecular |
1210.35 |
Secuencia |
One Letter Code: YMLDLQPETT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









